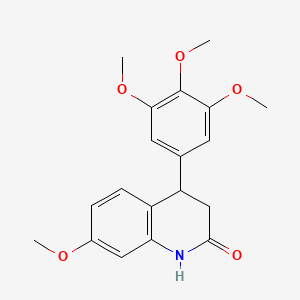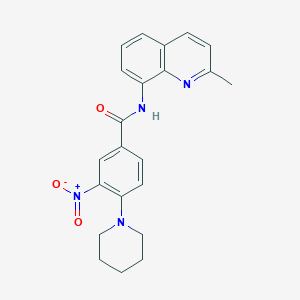
7-methoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydroquinolinone core substituted with methoxy and trimethoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aniline derivatives with aldehydes, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to quinolinone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Introduction of different functional groups at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 7-Methoxy-4-oxo-2-(3,4,5-trimethoxyphenyl)-4H-chromen-5-yl 6-O-β-D-xylopyranosyl-β-D-glucopyranoside
- 2-Amino-7-methoxy-4-(3,4,5-trimethoxyphenyl)-4H-chromene-3-carbonitrile
Uniqueness
7-METHOXY-4-(3,4,5-TRIMETHOXYPHENYL)-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE stands out due to its unique tetrahydroquinolinone core and the specific arrangement of methoxy and trimethoxyphenyl groups
Properties
Molecular Formula |
C19H21NO5 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
7-methoxy-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C19H21NO5/c1-22-12-5-6-13-14(10-18(21)20-15(13)9-12)11-7-16(23-2)19(25-4)17(8-11)24-3/h5-9,14H,10H2,1-4H3,(H,20,21) |
InChI Key |
PPNKTLUVXCFFNQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-hydroxyphenyl)-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide](/img/structure/B11455734.png)
![Methyl 4-carbamoyl-5-[(4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B11455740.png)
![Methyl 2-(ethylsulfanyl)-5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11455748.png)
![2-[(2-Chlorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11455749.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-(propan-2-yloxy)benzamide](/img/structure/B11455750.png)
methyl}quinolin-8-ol](/img/structure/B11455757.png)


![4-cyano-2-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11455781.png)
![5-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-7-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11455789.png)
![N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B11455799.png)
![ethyl 4-(2,4-dimethylphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11455805.png)
![6-Tert-butyl-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B11455810.png)
![Methyl 3-[(pyridin-3-ylmethyl)amino]-1H-indole-2-carboxylate](/img/structure/B11455822.png)
